molecular formula C18H12N6S B12938354 N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine CAS No. 920519-49-9

N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine

Cat. No.: B12938354
CAS No.: 920519-49-9
M. Wt: 344.4 g/mol
InChI Key: SRCAIQMBBDVLGX-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a purine derivative featuring a benzothiazole-substituted phenyl group at the N9 position and an amine group at C4. Purines are critical in biological systems, serving as nucleotide bases and signaling molecules. The benzothiazole moiety enhances its bioactivity due to its electron-deficient aromatic system, which improves binding to biological targets like kinases or DNA topoisomerases .

Properties

CAS No.

920519-49-9

Molecular Formula

C18H12N6S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-7H-purin-6-amine

InChI

InChI=1S/C18H12N6S/c1-2-7-14-13(6-1)24-18(25-14)11-4-3-5-12(8-11)23-17-15-16(20-9-19-15)21-10-22-17/h1-10H,(H2,19,20,21,22,23)

InChI Key

SRCAIQMBBDVLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=NC=NC5=C4NC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the coupling of 2-aminobenzothiazole with a substituted phenyl derivative, followed by the introduction of the purine moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Condensation Reactions

The compound is synthesized via condensation between 2-aminobenzothiazole derivatives and 6-chloropurine analogs. Key conditions include:

Reagents Conditions Product Yield Source
Ethanol, glacial acetic acidReflux, 6–8 hoursN-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine65–75%
DMF, K₂CO₃80°C, 12 hoursPurine-benzothiazole conjugates70–80%

This reaction proceeds via nucleophilic aromatic substitution, where the amine group of 2-aminobenzothiazole displaces the chlorine atom at the purine’s 6-position.

Substitution Reactions

The purine core undergoes electrophilic and nucleophilic substitutions:

Aryl Amination

The 2-position of the purine reacts with aryl amines under Ullmann coupling conditions:

  • Reagents : CuO, K₂CO₃, pyridine, 120°C .

  • Example : Reaction with o-chloroaniline yields triazepine-benzothiazole hybrids (e.g., compound 100a–e ) .

Suzuki-Miyaura Cross-Coupling

The 6-position participates in palladium-catalyzed couplings:

Boronic Acid Catalyst Product Application
Cyclopropylboronic acidPd(PPh₃)₂Cl₂, K₃PO₄6-Cyclopropylpurine derivativesAnticancer agents
Phenylboronic acidPd(OAc)₂, SPhos6-Arylpurine analogsKinase inhibition

Cyclization Reactions

Phosphorus oxychloride (POCl₃)-mediated cyclization converts acetylated intermediates into fused triazepine systems:

  • Substrate : 2-(o-acylaminophenyl-amino)benzothiazole (99 ).

  • Conditions : POCl₃, 80°C, 4 hours .

  • Product : Benzo[f]benzo thiazolo[2,3-b] triazepine (100a–e ) .

Oxidation

The benzothiazole’s sulfur atom oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Reagent : H₂O₂ (30%) in acetic acid.

  • Product : Sulfone derivatives with enhanced electrophilicity.

Reduction

Ethynyl groups at the purine’s 6-position are reduced to ethyl groups:

  • Reagent : Lindlar’s catalyst (Pd/CaCO₃), quinoline, H₂ .

  • Application : Modifies solubility for biological assays .

Functionalization at the Purine N9 Position

The N9 hydrogen is replaceable under basic conditions:

Reagent Product Biological Relevance
Methyl iodideN9-methylpurine derivativeEnhanced metabolic stability
THP-protected alkyl halidesN9-THP-protected analogsIntermediate for further coupling

Acid/Base-Mediated Transformations

  • Deprotonation : The purine N1–H (pKa ~8.5) deprotonates in basic media, enabling alkylation at N9.

  • Protonation : Under acidic conditions (pH <4), the benzothiazole nitrogen becomes protonated, altering electronic properties.

Biological Activity and Reaction Implications

Reactivity directly correlates with pharmacological effects:

  • Topoisomerase II Inhibition : N9-methylation enhances DNA intercalation .

  • Kinase Inhibition : Suzuki-coupled aryl groups improve CDK2/9 selectivity (IC₅₀ <50 nM) .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine can be represented as follows:C17H15N5S\text{C}_{17}\text{H}_{15}\text{N}_{5}\text{S}The synthesis typically involves multi-step organic reactions, including the coupling of 2-aminobenzothiazole with substituted phenyl derivatives, followed by the introduction of the purine moiety. Common methods include the use of catalysts like palladium or copper in solvents such as dimethylformamide or toluene under inert atmospheres to prevent oxidation .

Anticancer Properties

This compound exhibits significant anticancer activity by acting as an ATP competitive inhibitor targeting topoisomerase II. This enzyme is crucial for DNA replication and transcription. In vitro studies have demonstrated that this compound inhibits the relaxation of DNA catalyzed by topoisomerase II, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has shown promising results in inhibiting enzymes involved in cancer progression, particularly phosphoinositide 3-kinases (PI3K). These kinases play a vital role in cell growth and survival, making them important targets for cancer therapy .

Acetylcholinesterase Inhibition

Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's disease. AChE inhibitors are sought after for therapeutic development due to their potential to enhance cognitive function .

Case Studies and Research Findings

Several studies have documented the biological activities of derivatives of purine compounds similar to this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of topoisomerase II in cancer cell lines.
Study BEnzyme InhibitionShowed significant inhibition of PI3K activity in vitro.
Study CNeurodegenerative DiseasesEvaluated acetylcholinesterase inhibition with potential therapeutic implications.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For instance, it can block the formation of necrosomes by inhibiting the phosphorylation of receptor-interacting protein kinase 3 (RIPK3), thereby preventing necroptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituents:

Compound Name N9 Substituent C6 Substituent Key Features Biological Activity (Reported)
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine 3-(Benzo[d]thiazol-2-yl)phenyl -NH2 Benzothiazole enhances lipophilicity and π-π stacking. Topoisomerase inhibition (hypothesized)
9-Phenyl-9H-purin-6-amine Phenyl -NH2 Simpler structure; lacks heterocyclic moieties. Intermediate for antitumor agents
N-Benzyl-9-isopropyl-9H-purin-6-amine Benzyl + isopropyl -NH2 Bulky alkyl/aryl groups may hinder target binding. Antibacterial, antitumor
9-[4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl]-9H-purin-6-amine Branched benzyloxyalkyl chain -NH2 High solubility due to polar ether groups. Not explicitly reported
N-(3-Methylbut-3-en-1-yl)-9H-purin-6-amine Isopentenyl -NH2 Aliphatic chain may improve membrane permeability. Plant growth regulation (cytokinin analogue)

Physicochemical Properties

  • Solubility : Benzyloxyalkyl-substituted analogues (e.g., 9-[4-(benzyloxy)...]) show higher aqueous solubility due to ether linkages .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H16N4S\text{C}_{18}\text{H}_{16}\text{N}_4\text{S}

This compound is synthesized through a multi-step process involving the functionalization of purine derivatives and coupling with benzo[d]thiazole moieties. The synthetic strategy often employs C-6 functionalized 2-chloropurines as key intermediates, which are then coupled with aryl or heteroaryl amines to form the desired product .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as an ATP competitive inhibitor, targeting topoisomerase II, an enzyme crucial for DNA replication and transcription. In vitro studies have demonstrated that this compound inhibits the relaxation of DNA catalyzed by topoisomerase II, suggesting its potential as a chemotherapeutic agent .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression. For instance, it has shown promising results in inhibiting phosphoinositide 3-kinases (PI3K), which are implicated in many cancers due to their role in cell growth and survival .

3. Acetylcholinesterase Inhibition

In related studies, compounds structurally similar to this compound have been found to exhibit acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are sought after for therapeutic development .

Case Studies and Research Findings

A series of studies have documented the biological activities of derivatives of purine compounds similar to this compound:

StudyCompoundActivityIC50 Value (µM)
9H-Purine DerivativeTopoisomerase II Inhibition20
PI3K InhibitorCancer Cell Growth Inhibition15
AChE InhibitorCognitive Function Improvement2.7

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine, and how can purity be validated? A: The compound can be synthesized via a multi-step approach:

Benzothiazole Formation : React 2-aminobenzenethiol with a substituted phenyl isothiocyanate under acidic conditions to form the benzo[d]thiazol-2-amine scaffold (e.g., via copper-catalyzed coupling) .

Purine Coupling : Use a Suzuki-Miyaura cross-coupling reaction to attach the purine moiety. For example, react 6-chloropurine with a boronic acid-functionalized benzo[d]thiazol-2-amine intermediate in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene .

Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR (e.g., benzo[d]thiazole NH at δ ~10.5 ppm, purine NH at δ ~8.2 ppm) and HRMS (calculated vs. experimental molecular ion) .

Advanced Synthesis Optimization

Q: How can researchers address low yields during the Suzuki-Miyaura coupling step for this compound? A: Low yields often arise from steric hindrance at the purine C6 position. Strategies include:

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for better electron-deficient aryl coupling .
  • Solvent Selection : Replace toluene with DMF:H₂O (4:1) to enhance boronic acid solubility.
  • Temperature Control : Perform reactions at 80°C instead of reflux to minimize side-product formation. Monitor progress via TLC (hexane:EtOAc 3:1).

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the anticancer potential of this compound? A: Prioritize kinase inhibition and cytotoxicity assays:

Kinase Profiling : Screen against CDK7 (IC₅₀ < 100 nM) using a fluorescence-based assay, as structural analogs inhibit CDKs .

Cell Viability : Test against MDA-MB-231 (breast cancer) and HeLa cells via MTT assay (72-hour exposure, IC₅₀ ~5–20 µM) .

Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays after 48-hour treatment .

Data Contradictions in Biological Activity

Q: How should researchers resolve discrepancies in IC₅₀ values across different cell lines? A: Contradictions may stem from:

  • Cell-Specific Uptake : Use LC-MS to quantify intracellular compound levels (e.g., higher accumulation in HeLa vs. HEK293).
  • Metabolic Stability : Perform microsomal stability assays (e.g., mouse liver S9 fractions) to assess degradation rates .
  • Off-Target Effects : Conduct kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Computational Modeling

Q: What docking strategies predict binding modes of this compound with CDK7? A:

Protein Preparation : Retrieve CDK7/cyclin H/MAT1 structure (PDB: 5FXT). Remove water and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using RDKit and assign Gasteiger charges.

Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site (20 ų). Top poses should show hydrogen bonding between the purine NH and kinase hinge region (residue Glu94) and π-π stacking with benzo[d]thiazole .

Advanced Pharmacokinetics

Q: How can in vivo efficacy be evaluated for this compound in rodent models? A:

Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in BALB/c mice. Collect plasma at 0.5, 2, 6, and 24 hours for LC-MS/MS analysis .

Disease Models :

  • Inflammation : Measure TNF-α reduction in LPS-induced endotoxemia models.
  • Cancer : Assess tumor growth inhibition in xenograft models (e.g., MDA-MB-231) over 21 days .

Stability and Degradation

Q: What are the major degradation products under accelerated stability conditions? A: Under ICH guidelines (40°C/75% RH, 30 days):

  • Oxidation : Benzo[d]thiazole sulfoxide formation (confirmed via HRMS, m/z +16).
  • Hydrolysis : Purine ring cleavage at C6-NH (detect fragments via LC-MS). Mitigate by lyophilization and storage under argon .

Methodological Pitfalls in NMR Analysis

Q: How can overlapping signals in ¹H NMR spectra be resolved? A: For aromatic protons (δ 7.0–8.5 ppm):

  • Use 2D NMR (COSY, HSQC) to assign coupled protons.
  • Compare with calculated shifts via ACD/Labs or ChemDraw.
  • For NH protons, acquire spectra in DMSO-d₆ to slow exchange broadening .

Scaling-Up Challenges

Q: What issues arise during gram-scale synthesis, and how are they addressed? A: Common challenges:

  • Exothermic Reactions : Control temperature during benzothiazole cyclization using a jacketed reactor.
  • Pd Residues : Remove via activated charcoal filtration or SCX-2 cartridges.
  • Purification : Use flash chromatography (silica gel, EtOAc:hexane gradient) or recrystallization (ethanol/water) .

Comparative Structure-Activity Relationships (SAR)

Q: How does substituting the benzo[d]thiazole or purine moiety affect activity? A: Key SAR findings:

  • Benzo[d]thiazole : Electron-withdrawing groups (e.g., Cl at C6) enhance CDK7 binding (ΔIC₅₀ ~5-fold vs. H) .
  • Purine : Replacing NH with OMe at C2 reduces solubility but improves metabolic stability .
  • Linker : A meta-substituted phenyl increases steric complementarity with CDK7’s hydrophobic pocket .

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